4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
Description
4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Properties
Molecular Formula |
C13H8Cl2N2O2S2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c14-8-1-4-10(5-2-8)21(18,19)17-13-16-11-6-3-9(15)7-12(11)20-13/h1-7H,(H,16,17) |
InChI Key |
PYGFRBBCEZDWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-amino-6-chlorobenzothiazole with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chlorobenzothiazole: A precursor in the synthesis of 4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with similar biological activities.
Uniqueness
4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide is unique due to its dual chlorine substitution, which enhances its reactivity and biological activity compared to other benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
